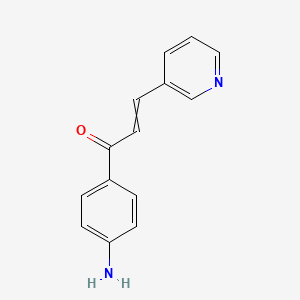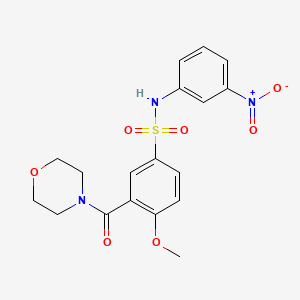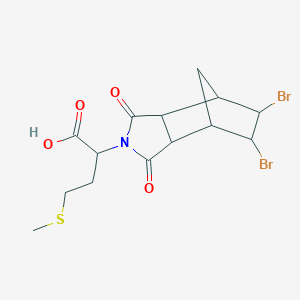![molecular formula C15H14ClN5O B12470718 4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B12470718.png)
4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the morpholine moiety: The final step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with the chloro group replaced by the nucleophile.
科学的研究の応用
4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
作用機序
The mechanism of action of 4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is mediated through the activation of caspase-3 and suppression of NF-κB and IL-6 pathways .
類似化合物との比較
4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
Pyrazolo[3,4-d]pyrimidin-4-ol:
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CDK2 inhibitor, making it a valuable compound for further research and development.
特性
分子式 |
C15H14ClN5O |
|---|---|
分子量 |
315.76 g/mol |
IUPAC名 |
4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C15H14ClN5O/c16-11-1-3-12(4-2-11)21-15-13(9-19-21)14(17-10-18-15)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2 |
InChIキー |
AVABPIFFHFBFHL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12470635.png)
![ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12470651.png)
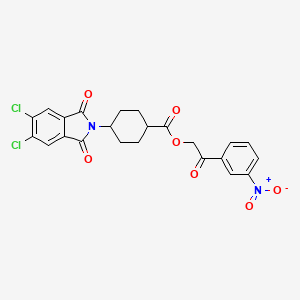
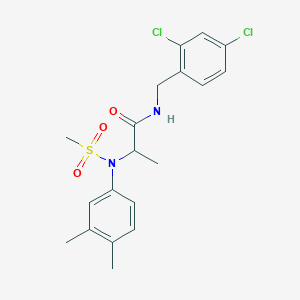
![3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile](/img/structure/B12470676.png)
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12470677.png)

![Methyl 2-{[(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B12470686.png)
![4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12470690.png)
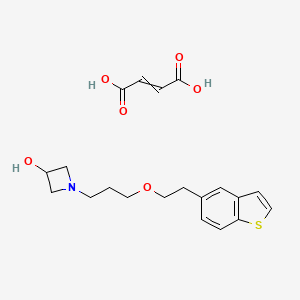
![3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12470708.png)
